Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 129321-82-0
VCID: VC8340290
InChI: InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10(8-15)13(9-14)5-4-6-13/h10,15H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)CO
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

CAS No.: 129321-82-0

Cat. No.: VC8340290

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate - 129321-82-0

Specification

CAS No. 129321-82-0
Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
Standard InChI InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10(8-15)13(9-14)5-4-6-13/h10,15H,4-9H2,1-3H3
Standard InChI Key UTVLESWQVLBCDG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)CO
Canonical SMILES CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)CO

Introduction

Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is a complex organic compound with a molecular formula of C13H23NO3 and a molecular weight of 241.33 g/mol . It belongs to the class of spirocyclic compounds, characterized by a unique bicyclic structure where two rings share a common atom. This compound is particularly noted for its potential applications in medicinal chemistry and as a building block for more complex chemical structures .

Synthesis and Preparation

The synthesis of tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves several key steps, often starting from simpler azaspiro compounds. The process requires careful control of reaction conditions, including temperature, solvent choice (such as tetrahydrofuran or dichloromethane), and stoichiometry of reagents to ensure high yield and purity of the final product.

Applications and Research Findings

This compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals. Its unique spirocyclic structure allows it to interact with biological targets such as enzymes or receptors, potentially modulating their activity. This interaction can lead to alterations in cellular processes, influencing pathways relevant to therapeutic applications.

Applications Table

Application AreaDescription
Medicinal ChemistryPotential therapeutic applications due to its interaction with biological targets.
Organic SynthesisUsed as a building block for more complex chemical structures.
Pharmaceutical DevelopmentInvolved in the synthesis of compounds with potential therapeutic effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator